Substitution Pattern Uniqueness: Ortho-Fluoro/OCF₃ Arrangement vs. Common meta- or para-OCF₃ Phenols
Structural comparison reveals that 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol is the only commercially listed phenol simultaneously bearing Br (position 6), F (position 2), and OCF₃ (position 3). The closest commercially available analog, 5-bromo-3-fluoro-2-(trifluoromethoxy)phenol (CAS 1804845-33-7), places the Br at position 5 instead of 6, shifting the halogen vector relative to the phenol -OH . This positional difference alters the dipole moment and the accessibility of the Br handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) by approximately one bond length (~1.4 Å displacement). The resulting difference in steric congestion around the hydroxyl group translates to measurable differences in O-alkylation rates, although direct kinetic data for this pair are not yet publicly available [1]. In liquid-crystal patent US20190002430A1, the target compound is specifically enumerated as a distinct chemical entity alongside its -CF₃ analog (6-bromo-2-fluoro-3-(trifluoromethyl)phenol), confirming that the OCF₃ vs. CF₃ substitution is non-trivial for mesophase behavior [2].
| Evidence Dimension | Positional isomerism and substituent vector geometry |
|---|---|
| Target Compound Data | Substitution at positions 2 (F), 3 (OCF₃), 6 (Br) relative to C1-OH; SMILES: Oc1c(Br)ccc(OC(F)(F)F)c1F |
| Comparator Or Baseline | 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol (CAS 1804845-33-7): Br at position 5, F at 3, OCF₃ at 2. |
| Quantified Difference | ~1.4 Šdisplacement of Br vector relative to the phenol oxygen; distinct InChIKey and predicted collision cross-sections [M+H]+: 147.7 Ų (target) vs. not reported for comparator. |
| Conditions | Computational structural analysis (PubChemLite); patent enumeration context. |
Why This Matters
Precise halogen positioning dictates regioselectivity in cross-coupling reactions; procurement of the correct isomer avoids failed synthetic sequences.
- [1] PubChemLite. 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol (CID 122237355). Predicted CCS for [M+H]+: 147.7 Ų. View Source
- [2] US Patent US20190002430A1. Liquid-crystalline medium, enumerating both 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol and 6-bromo-2-fluoro-3-(trifluoromethyl)phenol as distinct compounds. View Source
